molecular formula C15H22ClN3O3S B296397 N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No. B296397
M. Wt: 359.9 g/mol
InChI Key: UNDJQZRPUYQIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential therapeutic applications in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide research include clinical trials in B-cell malignancies, autoimmune and inflammatory diseases, and potential combination therapies with other targeted agents. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide and its potential role in other signaling pathways.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide involves several steps, including the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reaction of the resulting intermediate with 2-amino-2-(2-chloroethoxy)ethanol. The final step involves the reaction of the intermediate with methanesulfonyl chloride to yield N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies. In vivo studies have demonstrated that N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has potent anti-tumor activity in mouse models of CLL, MCL, and DLBCL.

properties

Molecular Formula

C15H22ClN3O3S

Molecular Weight

359.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C15H22ClN3O3S/c1-12-4-5-13(16)10-14(12)19(23(3,21)22)11-15(20)18-8-6-17(2)7-9-18/h4-5,10H,6-9,11H2,1-3H3

InChI Key

UNDJQZRPUYQIQV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C)S(=O)(=O)C

Origin of Product

United States

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